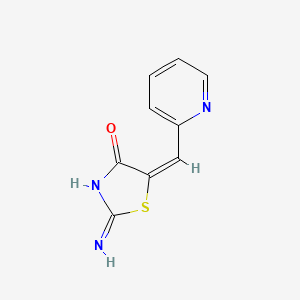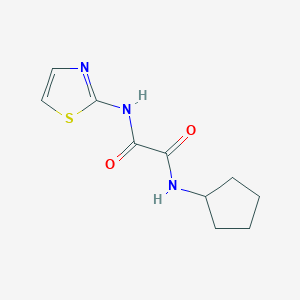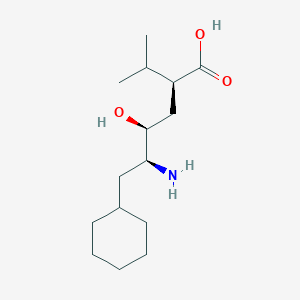
2-Imino-5-(1-Pyridin-2-Yl-Meth-(E)-Ylidene)-1,3-Thiazolidin-4-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-Amino-5-(2-pyridinylmethylene)-1,3-thiazol-4(5H)-one: belongs to the class of chalcones, which are natural products produced by plants as defense mechanisms against pathogens. Chalcones have a unique structure consisting of two aromatic rings connected by an α, β-unsaturated carbonyl system . These compounds exhibit a wide range of biological activities, including anticancer, antifungal, and antibiotic properties.
Preparation Methods
The synthesis of (5E)-2-Amino-5-(2-pyridinylmethylene)-1,3-thiazol-4(5H)-one involves crossed aldol condensation. Here are the steps:
Crossed Aldol Condensation:
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents.
Scientific Research Applications
(5E)-2-Amino-5-(2-pyridinylmethylene)-1,3-thiazol-4(5H)-one: finds applications in:
Chemistry: As a building block for heterocyclic compounds.
Biology: Potential antimicrobial and antifungal agent.
Medicine: Investigated for anticancer properties.
Industry: Used in the development of corrosion inhibitors for steel alloys.
Mechanism of Action
Molecular Targets: The compound likely interacts with cellular proteins or enzymes.
Pathways Involved: Further research is needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other chalcones.
Similar Compounds: Explore related chalcones, e.g., (2-(Pyridinyl)methylene)-1-tetralone chalcones.
Properties
Molecular Formula |
C9H7N3OS |
|---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
(5E)-2-imino-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7N3OS/c10-9-12-8(13)7(14-9)5-6-3-1-2-4-11-6/h1-5H,(H2,10,12,13)/b7-5+ |
InChI Key |
LHGOQMPIWSCKBA-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/2\C(=O)NC(=N)S2 |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide](/img/structure/B10757406.png)

![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10757415.png)
![N~2~-[(Benzyloxy)carbonyl]-N-[(1S,2S)-2-hydroxy-1-(4-hydroxybenzyl)propyl]-L-leucinamide](/img/structure/B10757418.png)
![1-[(3S,4S)-1-[2-(4-chlorophenyl)-1,3-benzoxazol-7-yl]-4-hydroxypentan-3-yl]imidazole-4-carboxamide](/img/structure/B10757432.png)
![6-Amino-2-[(2-Morpholin-4-Ylethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10757447.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-6-pyridinyl)methyl]acetamide](/img/structure/B10757455.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-3-methyl-6-pyridinyl)methyl]acetamide](/img/structure/B10757458.png)
![N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide](/img/structure/B10757463.png)
![2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B10757471.png)
![3-(2-Aminoquinazolin-6-Yl)-4-Methyl-1-[3-(Trifluoromethyl)phenyl]pyridin-2(1h)-One](/img/structure/B10757472.png)
![N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B10757477.png)
![(1R,3R)-5-[(2E)-3-{(1S,3R)-2,2,3-trimethyl-3-[6,6,6-trifluoro-5-hydroxy-5-(trifluoromethyl)hex-3-yn-1-yl]cyclopentyl}prop-2-en-1-ylidene]cyclohexane-1,3-diol](/img/structure/B10757478.png)
